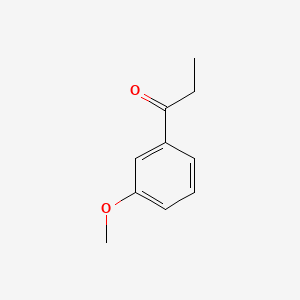![molecular formula C6H9N3O2S2 B1297018 Ethyl-2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetat CAS No. 32418-24-9](/img/structure/B1297018.png)
Ethyl-2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetat
Übersicht
Beschreibung
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Wirkmechanismus
Target of Action
The primary target of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate interacts with the urease enzyme, inhibiting its activity . The compound binds to the active site of the urease enzyme, preventing it from catalyzing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Result of Action
The inhibition of the urease enzyme by Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can lead to a decrease in the survival of Helicobacter pylori . This could potentially be beneficial in the treatment of infections caused by this bacterium .
Biochemische Analyse
Biochemical Properties
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate plays a crucial role in several biochemical reactions. The compound is known to interact with enzymes such as glutaminase-1, where it acts as an inhibitor, thereby inhibiting glutaminolysis . This interaction is significant in the context of cancer research, as glutaminase-1 is often upregulated in tumor cells. Additionally, the compound has been shown to interact with various proteins and other biomolecules, influencing their function and stability. For instance, the thiadiazole ring’s mesoionic nature allows it to cross cellular membranes and interact strongly with biological targets .
Cellular Effects
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate exhibits a range of effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of pancreatic invasive ductal adenocarcinoma cells and slow the growth of mutant isocitrate dehydrogenase 1 cells without inducing apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glutaminase-1 leads to reduced glutaminolysis, which in turn affects the energy metabolism of cancer cells .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves several key interactions at the molecular level. The compound binds to the active site of glutaminase-1, inhibiting its activity and thereby reducing the conversion of glutamine to glutamate . This inhibition disrupts the metabolic pathways that rely on glutaminolysis, leading to decreased energy production in cancer cells. Additionally, the compound’s ability to cross cellular membranes allows it to interact with other biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular metabolism .
Dosage Effects in Animal Models
The effects of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is involved in several metabolic pathways, primarily through its interaction with enzymes such as glutaminase-1 . The compound’s inhibition of glutaminase-1 affects the metabolic flux of glutamine and glutamate, leading to changes in metabolite levels . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism .
Transport and Distribution
The transport and distribution of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate within cells and tissues are influenced by its chemical properties. The compound’s mesoionic nature allows it to cross cellular membranes and reach various intracellular compartments . It may interact with transporters or binding proteins that facilitate its distribution within cells . The compound’s localization and accumulation in specific tissues can affect its overall activity and therapeutic potential .
Subcellular Localization
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures such as mitochondria or the endoplasmic reticulum can affect its interactions with biomolecules and its overall efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed, and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Uniqueness
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is unique due to the presence of both the thiadiazole ring and the ethyl ester group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ethyl ester group can be easily modified, allowing for the synthesis of a wide range of derivatives with potentially enhanced properties .
Eigenschaften
IUPAC Name |
ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S2/c1-2-11-4(10)3-12-6-9-8-5(7)13-6/h2-3H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLGYUIQSDVGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326105 | |
| Record name | Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32418-24-9 | |
| Record name | 32418-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
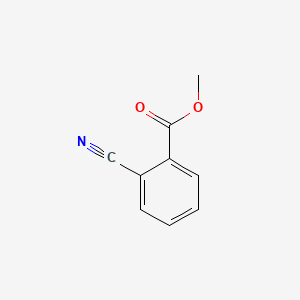

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)
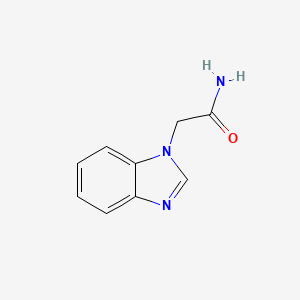



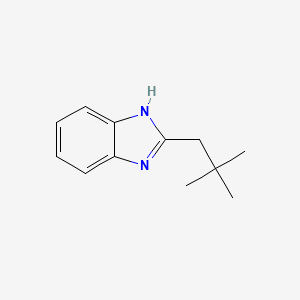

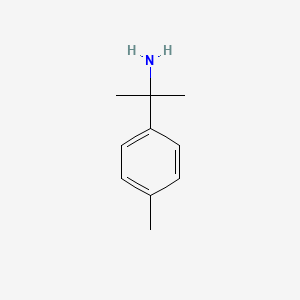
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)
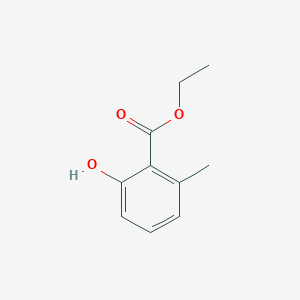
![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)
